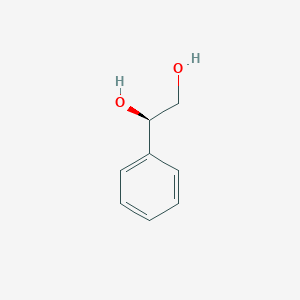

(R)-(-)-1-Phenyl-1,2-ethanediol

Beschreibung

Significance of Enantiomerically Pure Diols in Asymmetric Catalysis and Synthesis

Enantiomerically pure diols are of paramount importance in the field of asymmetric synthesis, where the goal is to selectively produce one of a pair of enantiomers. nih.gov These diols can act as chiral auxiliaries, temporarily attaching to a substrate to direct a subsequent reaction to occur stereoselectively. researchgate.net They also serve as precursors for the synthesis of chiral ligands, which are essential components of asymmetric catalysts. These catalysts, in turn, can generate large quantities of a desired enantiomer from a prochiral starting material. The ability to synthesize enantiomerically pure compounds is particularly critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. chemimpex.com

Overview of Chiral Phenyl-Substituted Ethanediols in Advanced Synthetic Methodologies

Chiral phenyl-substituted ethanediols, a specific class of 1,2-diols, have proven to be exceptionally versatile in advanced synthetic methods. nih.gov The presence of the phenyl group can influence the stereochemical outcome of reactions through steric and electronic effects. These diols are frequently employed in the synthesis of other valuable chiral molecules and as ligands in a variety of metal-catalyzed asymmetric reactions. chemimpex.com Their utility spans from academic research laboratories to industrial-scale production of fine chemicals and pharmaceuticals. chemimpex.comnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-phenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16355-00-3 | |

| Record name | Styrene glycol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-(-)-1-Phenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE GLYCOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LZM4B71KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of R 1 Phenyl 1,2 Ethanediol

(R)-(-)-1-Phenyl-1,2-ethanediol, also known as (-)-styrene glycol or (R)-(-)-phenylethylene glycol, is a white to off-white crystalline powder at room temperature. chemimpex.comsigmaaldrich.com Its fundamental properties are summarized in the interactive data table below.

| Property | Value |

| Chemical Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.17 g/mol chemimpex.com |

| Melting Point | 64-67 °C chemimpex.com |

| Boiling Point | 272-274 °C chemimpex.com |

| Optical Rotation | [α]D²⁰ = -69 ± 2º (c=1 in CHCl₃) chemimpex.com |

| CAS Number | 16355-00-3 chemimpex.com |

Synthesis of R 1 Phenyl 1,2 Ethanediol

The demand for enantiomerically pure (R)-(-)-1-Phenyl-1,2-ethanediol has driven the development of several synthetic strategies.

One prominent method involves the asymmetric dihydroxylation of styrene (B11656). This reaction, often catalyzed by osmium tetroxide in the presence of a chiral ligand, can provide the desired diol in high enantiomeric excess. Biocatalytic methods have also emerged as powerful alternatives. For instance, specific enzymes, such as R-specific carbonyl reductases from microorganisms like Candida parapsilosis, can catalyze the reduction of 2-hydroxyacetophenone (B1195853) to (R)-1-phenyl-1,2-ethanediol with high selectivity. nih.govresearchgate.net This enzymatic approach is often favored for its mild reaction conditions and high enantiopurity of the product. nih.gov Additionally, the enantioselective reduction of α-hydroxy ketones using organometallic complexes is another viable route. nih.gov

Derivatives and Analogues of R 1 Phenyl 1,2 Ethanediol: Synthesis and Reactivity

Synthesis of Ethers and Esters with Chiral Control

The synthesis of chiral ethers and esters from (R)-(-)-1-Phenyl-1,2-ethanediol is a key strategy for creating valuable, optically active molecules. The inherent chirality of the diol is transferred to the products, making it a valuable chiral auxiliary. wikipedia.org

The Williamson ether synthesis, a well-established method, can be adapted for this purpose. masterorganicchemistry.com In this reaction, an alkoxide, formed by deprotonating one of the hydroxyl groups of the diol, acts as a nucleophile, attacking an alkyl halide. masterorganicchemistry.com The choice of base and reaction conditions is critical to ensure that the reaction proceeds with high stereoselectivity, preserving the chiral integrity of the starting material. The reaction of the diol with an alkyl halide in the presence of a strong base, such as sodium hydride, facilitates the formation of the corresponding ether.

Similarly, esterification of this compound can be achieved by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a coupling agent. For instance, lipase-catalyzed transesterification of 1-phenyl-1,2-ethanediol (B126754) has been explored, although it can result in a mixture of products. nih.gov The enzymatic approach, however, offers a high degree of stereocontrol.

Table 1: Examples of Ether and Ester Synthesis with Chiral Control

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|

| This compound | Alkyl Halide | Chiral Ether | Williamson Synthesis, Stereospecific |

Formation of Cyclic Derivatives (e.g., Acetals, Ketals, Boronates) for Stereochemical Control

The 1,2-diol functionality of this compound allows for the formation of various cyclic derivatives, such as acetals, ketals, and boronates. These cyclic structures are instrumental in protecting the diol group and in directing the stereochemical outcome of subsequent reactions.

The formation of cyclic acetals and ketals involves the reaction of the diol with an aldehyde or a ketone, respectively, typically under acidic conditions. nih.govorganic-chemistry.org For example, the reaction with acetone (B3395972) in the presence of a Lewis acid like ferric chloride can yield a cyclic acetal (B89532), also known as an acetonide. chegg.com The formation of these cyclic derivatives introduces a new stereocenter, potentially leading to a mixture of diastereomers. acs.org However, the stereochemistry of these derivatives can often be controlled and they can be used to influence the stereoselectivity of other reactions.

Cyclic boronates are formed by the reaction of the diol with a boronic acid or its derivative. nih.gov These boronate esters are also valuable intermediates in organic synthesis, particularly in cross-coupling reactions. nih.gov

Table 2: Formation of Cyclic Derivatives

| Diol | Reagent | Derivative | Application |

|---|---|---|---|

| This compound | Aldehyde/Ketone | Acetal/Ketal | Protecting group, Stereochemical control |

Application in Protecting Group Chemistry and Stereochemical Resolution

The cyclic derivatives of this compound serve as effective protecting groups for the diol functionality. acs.org This protection is often necessary to prevent the diol from interfering with reactions at other sites in the molecule. The stability of these protecting groups varies, allowing for selective deprotection under specific conditions. For example, acetals and ketals are generally stable under basic conditions but can be cleaved under acidic conditions. acs.org

Furthermore, the formation of diastereomeric derivatives is a cornerstone of stereochemical resolution. wikipedia.org By reacting a racemic mixture with a chiral resolving agent like this compound, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. wikipedia.orglibretexts.org Once separated, the chiral auxiliary can be removed, yielding the enantiomerically pure compounds.

Research into Substituted Analogues and Their Enantioselective Properties

Research is actively exploring the synthesis and enantioselective properties of substituted analogues of this compound. By introducing different substituents on the phenyl ring or at the ethanediol backbone, chemists can fine-tune the steric and electronic properties of the molecule. This can lead to new chiral auxiliaries and catalysts with enhanced enantioselectivity in various asymmetric reactions.

For instance, the development of chiral 2-amido-1-phenyl-1,3-dienes, derived from chiral oxazolidinones, has been reported. nih.gov These dienes have been successfully employed in Diels-Alder reactions to produce chiral cyclic ketones with high enantioselectivity. nih.gov The substitution pattern on the diene plays a crucial role in controlling the stereochemical outcome of the cycloaddition.

The synthesis of enantiomerically enriched 2-substituted bicyclo[1.1.1]pentanes has also been achieved through a strategy involving a chiral Brønsted acid-catalyzed enantioselective cycloaddition. nih.gov This highlights the ongoing efforts to develop novel synthetic methods that utilize chiral building blocks to create complex and valuable molecules with high stereochemical purity.

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds. For chiral molecules such as this compound, advanced NMR techniques are indispensable for the unambiguous assignment of its stereochemistry. While standard ¹H and ¹³C NMR provide information on the basic carbon-hydrogen framework, more advanced methods are required to probe the spatial relationships between atoms. researchgate.netchemicalbook.com

Research in the field has demonstrated the utility of two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), in establishing the connectivity within the molecule. For stereochemical assignment, Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful, as it allows for the identification of protons that are close in space, providing insights into the relative stereochemistry.

A common strategy for determining the absolute configuration of chiral diols involves the use of chiral derivatizing agents (CDAs). nih.govnih.govresearchgate.net These agents, themselves enantiomerically pure, react with the diol to form diastereomers. The NMR spectra of these diastereomers will exhibit differences in chemical shifts, allowing for the determination of the absolute configuration of the original diol. For instance, protocols involving the derivatization of diols with agents like 2-formylphenylboronic acid in the presence of a chiral amine have been developed to create diastereomeric iminoboronate esters, whose ¹H NMR spectra show well-resolved signals for each diastereomer. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1-Phenyl-1,2-ethanediol Note: The following data is for the racemic or the (S)-enantiomer, as specific advanced NMR data for the (R)-enantiomer is not widely published. The principles of analysis remain the same.

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| ¹³C | ~140.5 | - | C (quaternary, phenyl) |

| ¹³C | ~128.5, ~127.9, ~126.07 | - | CH (phenyl) |

| ¹³C | ~74.7 | - | CH-OH (benzylic) |

| ¹³C | ~67.95 | - | CH₂-OH |

| ¹H | 7.26–7.47 | m | Phenyl protons |

| ¹H | ~4.78 | dd (J = 3.6, 8.4 Hz) | CH-OH (benzylic) |

| ¹H | ~3.71 | dd (J = 3.0, 11.4 Hz) | CH₂-OH (diastereotopic proton a) |

| ¹H | ~3.61 | dd (J = 8.4, 11.4 Hz) | CH₂-OH (diastereotopic proton b) |

| Data sourced from various publications for 1-phenyl-1,2-ethanediol and its (S)-enantiomer. researchgate.netnih.gov |

Chiroptical Studies: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. libretexts.org These methods are exquisitely sensitive to the three-dimensional structure of a molecule and are fundamental in determining the absolute configuration of enantiomers.

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a substance with the wavelength of light. leidenuniv.nl A plot of the specific rotation versus wavelength gives an ORD curve. Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgnih.gov A CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) or molar ellipticity against wavelength. researchgate.net Both techniques are closely related and can, in principle, be interconverted through the Kronig-Kramers transforms.

For a molecule to be CD active, it must possess a chromophore (a light-absorbing group) in a chiral environment. In this compound, the phenyl group acts as the primary chromophore.

The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with that predicted by theoretical calculations, often using time-dependent density functional theory (TD-DFT). nih.gov The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer.

For aromatic diols, the chiroptical properties are often governed by the spatial arrangement of the phenyl group relative to the chiral centers. acs.org The observed Cotton effects in the CD spectrum of this compound would be the mirror image of those for its (S)-enantiomer. While specific, detailed CD/ORD studies for this compound are not extensively reported in readily available literature, the principle involves correlating the observed sign of the key Cotton effects with the known absolute configuration. For many chiral aromatic alcohols, empirical rules have been developed to relate the sign of the Cotton effect to the stereochemistry at the benzylic carbon.

In cases where the chromophore itself is not inherently chiral, derivatization with a chiral probe can be employed. For instance, converting the diol into a cyclic sulfite (B76179) can introduce a new chromophoric system whose CD spectrum is sensitive to the absolute configuration of the diol. figshare.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Conformational Analysis

Vibrational chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), provide detailed information about the solution-state conformation and absolute configuration of chiral molecules. rsc.orgwikipedia.org These techniques measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared radiation corresponding to molecular vibrations. nih.govnih.gov

VCD and ROA are particularly powerful for conformational analysis because the vibrational spectra are highly sensitive to the molecule's three-dimensional structure, including the relative orientations of functional groups. nih.govmdpi.com For a flexible molecule like this compound, which can exist as a mixture of different conformers in solution, VCD and ROA can help to identify the predominant conformations.

The experimental VCD and ROA spectra are typically interpreted by comparison with theoretical spectra calculated for different possible conformers. By finding the best match between the experimental and calculated spectra, or a weighted average of spectra from multiple conformers, the most stable solution-state conformations can be identified. This combined experimental and theoretical approach has been successfully applied to determine the conformational preferences of various chiral molecules, including complex natural products and steroid hormones. mdpi.com While specific VCD or ROA studies on this compound are not widely documented, the methodologies are well-established for the conformational analysis of chiral diols. mdpi.com

Table 2: Spectroscopic Techniques and Their Application to this compound

| Technique | Abbreviation | Information Obtained | Relevance to this compound |

| Nuclear Magnetic Resonance | NMR | Connectivity, relative stereochemistry, absolute configuration (with CDAs) | Elucidation of the complete covalent structure and stereochemical assignment. nih.govnih.gov |

| Circular Dichroism | CD | Differential absorption of circularly polarized light | Determination of absolute configuration by analyzing Cotton effects of the phenyl chromophore. libretexts.orgnih.gov |

| Optical Rotatory Dispersion | ORD | Wavelength-dependent optical rotation | Confirmation of chirality and correlation with absolute configuration. leidenuniv.nlresearchgate.net |

| Vibrational Circular Dichroism | VCD | Differential absorption of circularly polarized IR light | Determination of absolute configuration and major solution-state conformations. nih.govmdpi.com |

| Raman Optical Activity | ROA | Differential scattering of circularly polarized IR light | Complementary to VCD for conformational analysis and stereochemical determination. rsc.orgwikipedia.org |

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for determining the stable three-dimensional arrangements of a molecule, known as conformers, and their relative energies.

For this compound, a conformational search would be the first step. Due to the flexible single bonds (C-C and C-O), the molecule can exist in various spatial arrangements. The key dihedral angles, particularly the O-C-C-O and C-C-Ph torsions, define the conformational landscape. A systematic or stochastic search would identify all possible low-energy conformers. Subsequently, the geometry of each of these conformers would be optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) to find the local energy minima on the potential energy surface.

The relative stability of these conformers is determined by their calculated electronic energies, often corrected for zero-point vibrational energy (ZPVE). From these energy differences, the equilibrium population of each conformer at a given temperature can be calculated using the Boltzmann distribution. The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups. In the case of this compound, an intramolecular hydrogen bond between the primary and secondary alcohol groups is expected to be a significant stabilizing factor for certain conformations.

Table 1: Illustrative Example of DFT-Calculated Conformational Analysis Data for this compound in the Gas Phase

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a DFT conformational analysis.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| I | ~60° (gauche) | 0.00 | 85.2 |

| II | ~180° (anti) | 1.50 | 9.8 |

| III | ~-60° (gauche) | 2.50 | 5.0 |

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by its environment. Solvents can alter the relative stability of conformers by interacting with the solute in different ways. Computational studies model these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or more commonly, implicit solvent models like the Polarizable Continuum Model (PCM).

For this compound, the presence of a solvent, particularly a polar one, would compete with the intramolecular hydrogen bond. In a non-polar solvent, conformations stabilized by intramolecular hydrogen bonding are generally favored. However, in polar protic solvents like water or ethanol, the hydroxyl groups of the diol can form stronger intermolecular hydrogen bonds with the solvent molecules. This can stabilize more extended, or anti, conformations where the hydroxyl groups are further apart, at the expense of the gauche conformers that allow for intramolecular hydrogen bonding. Studies on similar molecules like ethylene (B1197577) glycol have shown that while the gauche conformer is dominant in the gas phase, the proportion of the trans (or anti) conformer increases in the liquid state due to intermolecular hydrogen bonding. nih.govchemrxiv.org

Prediction of Spectroscopic and Chiroptical Properties

Computational methods are invaluable for predicting and interpreting various types of spectra, which is crucial for structural elucidation. For a chiral molecule like this compound, chiroptical spectroscopy is particularly important.

DFT calculations can predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. For vibrational spectra, after geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be compared to experimental IR and Raman spectra to confirm the structure. For NMR spectra, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the isotropic shielding constants, which are then converted into chemical shifts. uncw.edu These predicted shifts, especially for ¹³C and ¹H, can be compared with experimental data to aid in the assignment of signals and to distinguish between different isomers or conformers. researchgate.netbohrium.com

A powerful application of computational chemistry is the prediction of chiroptical properties, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By calculating the VCD spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing it to the experimental spectrum, the absolute configuration of the molecule can be determined unambiguously. nih.govnih.gov The process involves calculating the VCD intensities for each vibrational mode of the most stable conformers and then generating a Boltzmann-averaged spectrum.

Table 2: Illustrative Example of a Comparison between Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Hypothetical Conformer of this compound

Note: The data in this table is hypothetical and for illustrative purposes only.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-31+G(d,p)) | Δδ (Exp - Calc) |

| C1 (CH-OH) | 76.5 | 77.1 | -0.6 |

| C2 (CH₂-OH) | 68.2 | 68.9 | -0.7 |

| C (ipso) | 140.8 | 141.5 | -0.7 |

| C (ortho) | 128.5 | 129.0 | -0.5 |

| C (meta) | 127.9 | 128.3 | -0.4 |

| C (para) | 126.3 | 126.8 | -0.5 |

Mechanistic Insights into Reactions Involving this compound

Theoretical chemistry can be used to explore the mechanisms of chemical reactions, providing insights that are difficult to obtain through experiments alone. This involves mapping the reaction pathway from reactants to products, locating the transition state (TS), and calculating the activation energy barrier.

For reactions involving this compound, such as its oxidation to 2-hydroxyacetophenone (B1195853) or its use in the synthesis of other chiral compounds, DFT calculations could elucidate the step-by-step mechanism. For instance, in an oxidation reaction, computational models could identify the most likely site of initial attack, the structure of the transition state, and the role of any catalysts involved. By comparing the energy barriers for different possible pathways, the most favorable mechanism can be determined. While specific studies on this molecule are lacking, research on similar reactions, like the acid-catalyzed Diels-Alder cycloadditions, demonstrates how DFT can be used to understand the effect of catalysts and solvents on reaction mechanisms, showing for example a shift from a concerted to a stepwise mechanism. researchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Interactions

When this compound acts as a chiral building block in a molecule designed to interact with a biological target (e.g., an enzyme or receptor), Molecular Dynamics (MD) simulations can provide insights into the binding process. MD simulations model the movement of atoms and molecules over time, allowing for the study of the dynamic nature of ligand-receptor interactions.

If a larger molecule containing the this compound moiety were to be studied, an MD simulation would typically start with the ligand docked into the binding site of the receptor. The simulation would then show how the ligand and receptor adapt to each other, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding. From long-timescale simulations, it is possible to calculate important thermodynamic properties like the binding free energy, which correlates with the binding affinity of the ligand. nih.gov These simulations are crucial in structure-based drug design, helping to rationalize the activity of a compound and to guide the design of more potent and selective molecules.

Case Study: Synthesis of R,r 1,2 Diphenylethanediol

A notable application demonstrating the utility of chiral diols is in the synthesis of other important chiral molecules. While not a direct conversion from (R)-(-)-1-Phenyl-1,2-ethanediol, the synthesis of (R,R)-1,2-diphenylethanediol (also known as (R,R)-hydrobenzoin) highlights the principles of asymmetric synthesis where chiral catalysts, often derived from chiral diols, are employed. One established method for synthesizing (R,R)-hydrobenzoin is the asymmetric transfer hydrogenation of benzil (B1666583) or rac-benzoin. This reaction can be efficiently catalyzed by a chiral ruthenium complex, such as one containing a chiral diamine ligand derived from a chiral precursor. orgsyn.org The reaction, often carried out in the presence of a hydrogen source like a formic acid/triethylamine mixture, can yield (R,R)-hydrobenzoin in high yield and excellent enantiomeric excess. orgsyn.org

Conclusion

Summary of Key Academic Contributions

(R)-(-)-1-Phenyl-1,2-ethanediol has established itself as an exceptionally valuable and versatile chiral building block in organic synthesis. lookchem.comchemicalbook.com Its primary academic contributions lie in its role as a precursor and intermediate in the creation of other high-value, enantiomerically pure compounds.

A major area of its application is in the synthesis of pharmaceuticals, where it serves as a chiral starting material to ensure the efficacy and selectivity of drug formulations. chemimpex.comalfa-chemistry.com The precise three-dimensional arrangement of its atoms is crucial for its biological activity and that of the molecules derived from it. chiralpedia.com Beyond pharmaceuticals, it finds use in the flavor and fragrance industry to create specific aromatic profiles and as a monomer in polymer chemistry for producing specialty polymers with enhanced properties. chemimpex.com

One of the most significant research thrusts has been the development of efficient methods for its synthesis. Biocatalytic routes have proven particularly effective. Researchers have successfully employed epoxide hydrolases from various sources, including bacteria and marine fish, for the enantio-convergent hydrolysis of racemic styrene (B11656) oxide to produce this compound with high enantiomeric excess and yield. researchgate.netnih.govnih.gov For instance, a one-pot process using recombinant epoxide hydrolases from Caulobacter crescentus and the marine fish Mugil cephalus achieved a 94% yield and 90% enantiomeric excess. researchgate.netnih.gov

Detailed research into enzymatic processes has led to the identification of specific enzymes and optimization of reaction conditions. Carbonyl reductases have also been identified as effective catalysts for the conversion of 2-hydroxyacetophenone (B1195853) to (R)-1-phenyl-1,2-ethanediol with high stereochemical selectivity. alfa-chemistry.com

Furthermore, this compound is a key intermediate for the synthesis of chiral phosphine (B1218219) catalysts, which are instrumental in asymmetric hydrogenation reactions. lookchem.comchemicalbook.com It is also used to create enantiopure substituted 1,4-Dioxanes, highlighting its utility as a versatile synthon. lookchem.comchemicalbook.com

| Application Area | Specific Contribution | Key Findings |

| Asymmetric Synthesis | Chiral Building Block | Intermediate for enantiopure 1,4-Dioxanes and chiral phosphine catalysts. lookchem.comchemicalbook.com |

| Pharmaceuticals | Chiral Precursor | Enhances efficacy and selectivity of drug formulations. chemimpex.comalfa-chemistry.com |

| Biocatalysis | Enantioselective Production | Synthesized from racemic styrene oxide using epoxide hydrolases with high yield and enantiomeric excess. researchgate.netnih.govnih.gov |

| Industrial Chemistry | Versatile Intermediate | Used in the flavor, fragrance, and specialty polymer industries. chemimpex.com |

Unaddressed Research Challenges and Opportunities

Despite the significant progress, several research challenges and opportunities remain in the study and application of this compound.

There is a significant opportunity to expand the applications of this compound. While its role in synthesizing chiral phosphine ligands is known, exploring its potential as a precursor for a broader range of chiral catalysts and auxiliaries for various asymmetric reactions remains an active area of research. lookchem.comnih.gov The development of novel chiral organoselenium compounds, for example, demonstrates the expanding scope of asymmetric synthesis where such building blocks could be pivotal. nih.gov

In materials science, the use of this compound as a monomer for specialty polymers is an area with considerable room for exploration. chemimpex.com Research could focus on how its chirality influences the macroscopic properties of polymers, potentially leading to new materials with unique optical or mechanical characteristics.

Finally, the deracemization of 1-phenyl-1,2-ethanediol (B126754) using whole-cell biocatalysts, such as Candida albicans, which involves a sequential oxidation-reduction pathway, opens up intriguing possibilities. researchgate.net A deeper understanding of the metabolic pathways and enzymes involved could lead to highly efficient one-pot deracemization processes, converting the entire racemic mixture into the desired (R)-enantiomer.

| Research Area | Unaddressed Challenge/Opportunity | Potential Impact |

| Synthetic Methodology | Overcoming product inhibition in enzymatic reactions. nih.gov | Increased reaction efficiency and higher yields. |

| Biocatalysis | Developing efficient cofactor regeneration systems. nih.gov | More cost-effective and sustainable industrial production. |

| Catalysis | Designing novel chiral catalysts and auxiliaries from this compound. lookchem.comnih.gov | Expansion of the toolbox for asymmetric synthesis. |

| Materials Science | Investigating the influence of its chirality on polymer properties. chemimpex.com | Creation of new functional materials. |

| Biotechnology | Elucidating and optimizing deracemization pathways in microorganisms. researchgate.net | Highly efficient production of the pure enantiomer from racemic mixtures. |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems Utilizing (R)-(-)-1-Phenyl-1,2-ethanediol Frameworks

The rigid, well-defined stereochemistry of this compound makes it an exemplary scaffold for the design of new chiral ligands and catalysts. chemimpex.comguidechem.com Researchers are moving beyond its use as a simple chiral auxiliary to incorporate its framework into more complex catalytic systems for asymmetric transformations. chemimpex.comguidechem.com

One major area of development is in the synthesis of chiral ligands for transition-metal-catalyzed reactions. mdpi.com The diol moiety can be readily modified to create bidentate ligands that coordinate with metal centers, such as iridium or rhodium. mdpi.com For instance, the diol can be used to synthesize chiral bidentate boryl ligands, where the chiral framework is responsible for controlling the stereoselectivity of reactions like C-H borylation. mdpi.com The development of such catalysts is critical for the efficient, atom-economical synthesis of complex chiral molecules, including pharmaceuticals and agrochemicals. guidechem.commdpi.commdpi.com The goal is to create systems that not only provide high enantioselectivity but are also robust, recyclable, and effective for a broad range of substrates.

| Catalytic System Type | Reaction Catalyzed | Potential Advantages | Research Focus |

| Chiral Bidentate Ligands | Asymmetric C-H Functionalization | High stereocontrol, broad substrate scope | Design of ligands for Rh(III) and Ir(III) catalysts to achieve enantioselective C-C and C-X bond formation. mdpi.com |

| Chiral Auxiliaries | Asymmetric Synthesis | Reliable stereochemical induction | Optimization of reaction pathways for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). chemimpex.comguidechem.com |

| Polymeric Chiral Catalysts | Various Asymmetric Reactions | Catalyst recyclability, ease of separation | Immobilization of catalyst frameworks derived from the diol onto polymer backbones for use in industrial processes. researchgate.net |

Integration into Flow Chemistry and Continuous Processing for Chiral Synthesis

The integration of chiral synthesis into continuous flow processes represents a significant leap forward for pharmaceutical and fine chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for higher productivity. nih.govchemistryworld.com

A key area where this is being applied is in enzymatic resolutions. For example, in the kinetic resolution of racemic 1-phenyl-1,2-ethanediol (B126754) using glycerol (B35011) dehydrogenase, the reaction often suffers from severe product inhibition. nih.gov A continuous flow setup, using a differential circulation reactor with continuous product extraction via a hydrophobic membrane, successfully overcomes this limitation. nih.gov This method allows for the achievement of a 50% conversion with an enantiomeric excess (ee) greater than 99% for the remaining (S)-enantiomer, demonstrating a significant process intensification. nih.gov

Furthermore, multi-step continuous flow systems are being designed for the synthesis of advanced chiral intermediates for APIs. nih.gov These telescoped systems, which combine several reaction steps without isolating intermediates, can operate for extended periods, leading to high yields and productivity for key chiral building blocks used in drugs like antidepressants and antivirals. nih.govchemistryworld.com

| Process Comparison | Batch Processing | Continuous Flow Processing |

| Productivity | Limited by reactor size and downtime | High throughput, continuous operation (e.g., 69 hours). nih.gov |

| Process Control | Difficult to control temperature and mixing | Precise control over reaction parameters. nih.gov |

| Efficiency | Can suffer from product inhibition. nih.gov | Allows for integrated separation (e.g., continuous extraction) to overcome inhibition. nih.gov |

| Yield/Enantioselectivity | Variable | Consistently high yield (93-96%) and ee (92%). nih.gov |

Exploration of New Applications in Materials Science (e.g., Chiral Polymers)

The influence of chirality is increasingly being explored at the macroscopic level in materials science. This compound serves as a valuable chiral monomer for the production of specialty polymers. chemimpex.com The incorporation of this chiral unit into a polymer backbone can impart unique properties, such as improved mechanical strength and thermal stability. chemimpex.com

A particularly exciting frontier is the synthesis of dynamic helical polymers. felixfreire.com In these systems, the chirality of the monomer units, such as those derived from this compound, can dictate the helical sense of the entire polymer chain. felixfreire.com This relationship between molecular structure and macroscopic function is fundamental to creating "smart" materials. felixfreire.com Researchers are investigating how external stimuli can modulate the helical structure, leading to effects like chiral amplification or even complete helical inversion. This could lead to the development of chiral nanostructures and materials with tunable optical or electronic properties. felixfreire.com

Another approach involves the design of polymeric chiral catalysts, where chiral units are part of the polymer backbone or attached as pendant groups. researchgate.net For example, functional styrene (B11656) monomers can be derivatized with chiral auxiliaries to create copolymers that, after removing the auxiliary, possess functional groups arranged in a chiral environment, suitable for catalytic applications. researchgate.net

| Material Type | Principle | Potential Application |

| Specialty Polymers | This compound acts as a chiral monomer. chemimpex.com | Materials with enhanced thermal and mechanical properties. chemimpex.com |

| Dynamic Helical Polymers | The monomer's chirality controls the polymer's helical structure. felixfreire.com | Chiral sensors, tunable optical materials, chiral nanostructures. felixfreire.com |

| Polymeric Chiral Catalysts | Chiral units are incorporated into a polymer matrix for catalysis. researchgate.net | Recyclable catalysts for large-scale industrial chiral synthesis. researchgate.net |

Advanced Methodologies for Enantiomeric Excess Determination in Complex Mixtures

The development of rapid, sensitive, and high-throughput methods for determining enantiomeric excess (ee) is crucial for screening new asymmetric catalysts and ensuring the quality of chiral compounds. nih.govacs.org While traditional chiral chromatography is reliable, it can be a bottleneck in high-throughput screening (HTS). acs.org Several innovative techniques are emerging for the analysis of chiral diols like this compound, often in crude reaction mixtures.

One prominent method is a fluorescence-based assay that relies on the dynamic self-assembly of the chiral diol with an enantiopure fluorescent amine (like tryptophanol) and 2-formylphenylboronic acid. nih.govresearchgate.net The resulting diastereomeric complexes exhibit different fluorescence intensities, allowing for a precise ee determination with an error of less than 1%. nih.gov This mix-and-measure approach is suitable for HTS in 384-well plates. nih.gov

NMR spectroscopy offers another powerful tool. rug.nl A simple protocol involves treating the chiral diol with an achiral diboronic acid, which forms diastereomeric boronate esters in a ratio corresponding to the diol's enantiomeric composition. agosr.com The ee can then be determined by integrating the distinct signals in the ¹H NMR spectrum. agosr.comacs.org

Other advanced optical methods include enantioselective indicator displacement assays (eIDA) and exciton-coupled circular dichroism (ECCD). acs.org These techniques use chiral hosts that interact differently with each enantiomer of the analyte, producing a measurable change in absorbance or a CD signal that can be correlated to the ee. acs.orgnih.gov More recently, methods using solid-phase extraction (SPE) with a chiral metal-organic framework (MOF) as the sorbent have been developed, offering a novel way to separate enantiomers for quantification. mdpi.com

| Methodology | Principle | Throughput | Accuracy/Error | Key Feature |

| Fluorescence Assay | Dynamic covalent self-assembly into fluorescent diastereomeric complexes. nih.gov | High (384-well plate format). nih.gov | <1% ee error. nih.gov | Not sensitive to common impurities or unreacted reagents. nih.gov |

| NMR Spectroscopy | Derivatization with an achiral agent (e.g., diboronic acid) to form diastereomers with distinct NMR signals. agosr.com | Moderate | High accuracy | Practically simple protocol without need for chiral reagents. agosr.com |

| Circular Dichroism (CD) | Host-guest complexation with a chiral probe induces a specific CD signal proportional to the ee. acs.orgnih.gov | High | ±5-7% average error. acs.org | Rapid optical readout suitable for HTS. acs.org |

| Solid-Phase Extraction (SPE) | Enantioselective adsorption onto a chiral metal-organic framework (MOF) sorbent. mdpi.com | Low to Moderate | ~2.3% average error. mdpi.com | Novel separation-based quantification method. mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.